Lys-Bradykinin acetate
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Overview
Description
Lys-Bradykinin acetate, also known as kallidin, is a potent vasoactive peptide derived from the kallikrein-kinin system. It is composed of a sequence of amino acids: Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. This compound plays a significant role in various physiological processes, including vasodilation, inflammation, and pain modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lys-Bradykinin acetate can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in acetate salt form .
Chemical Reactions Analysis
Types of Reactions
Lys-Bradykinin acetate undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid substitution is achieved during the SPPS process by incorporating different protected amino acids.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with altered sequences and properties.
Scientific Research Applications
Lys-Bradykinin acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways and receptor interactions.
Medicine: Explored for its therapeutic potential in treating conditions like hypertension, inflammation, and pain.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques .
Mechanism of Action
Lys-Bradykinin acetate exerts its effects by binding to bradykinin receptors, primarily the B2 receptor. This interaction activates a signaling cascade involving G-proteins, leading to the production of secondary messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG). These messengers modulate various cellular responses, including vasodilation, increased vascular permeability, and pain sensation .
Comparison with Similar Compounds
Similar Compounds
Bradykinin: A closely related peptide with a similar sequence but lacking the N-terminal lysine.
Des-Arg9-Bradykinin: A metabolite of bradykinin with the C-terminal arginine removed.
Met-Lys-Bradykinin: Another analog with a methionine residue at the N-terminus .
Uniqueness
Lys-Bradykinin acetate is unique due to its specific sequence, which confers distinct binding properties and biological activities. Its ability to selectively activate the B2 receptor makes it a valuable tool for studying receptor-mediated signaling pathways and developing targeted therapeutics .
Properties
Molecular Formula |
C58H89N17O14 |
---|---|
Molecular Weight |
1248.4 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C56H85N17O12.C2H4O2/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62;1-2(3)4/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64);1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-,44-;/m0./s1 |
InChI Key |
HTNGSAGPBWEFNB-KNJHKARMSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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